molecular formula C9H8BBrN2O4 B8187444 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid

Cat. No.: B8187444
M. Wt: 298.89 g/mol
InChI Key: JWDCRMWUKIXUAP-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a bromine atom, a methoxycarbonyl group, and a boronic acid moiety attached to a pyrazolo[1,5-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid is unique due to the combination of its boronic acid moiety and the pyrazolo[1,5-a]pyridine scaffold. This unique structure allows it to participate in a wide range of chemical reactions, particularly Suzuki–Miyaura coupling, with high efficiency and selectivity .

Properties

IUPAC Name

(4-bromo-3-methoxycarbonylpyrazolo[1,5-a]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BBrN2O4/c1-17-9(14)6-3-12-13-4-5(10(15)16)2-7(11)8(6)13/h2-4,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDCRMWUKIXUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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